BenchChemオンラインストアへようこそ!

Lynestrenol acetate

Steroid ester metabolism Prodrug activation pathways Biliary excretion profiling

Lynestrenol acetate is a 17β-acetate ester prodrug that delivers norethisterone via a distinct metabolic route—initial esterase-mediated deacetylation followed by CYP-dependent activation, with a unique fraction retaining the acetate group to yield 15α-hydroxylated biliary metabolites not observed with lynestrenol alone. This divergent metabolism makes it an essential reference for prodrug design, esterase/CYP interplay studies, and analytical method development requiring resolution of multiple estrane esters. Ideal as a 'stable ester' comparator for GI stability screening and as a negative control in receptor binding assays due to negligible intrinsic progesterone receptor affinity.

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
CAS No. 36083-55-3
Cat. No. B1675742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLynestrenol acetate
CAS36083-55-3
SynonymsLynestrenol acetate
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C
InChIInChI=1S/C22H30O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,7,17-20H,5-6,8-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
InChIKeyNCFRAPQDQZEHED-REGVOWLASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lynestrenol Acetate (CAS 36083-55-3): Prodrug Progestin Reference Standard — Technical Specifications and Pharmacological Classification


Lynestrenol acetate (CAS 36083-55-3) is the 17β-acetate ester of lynestrenol, belonging to the 19-nortestosterone (estrane) class of synthetic progestins [1]. With molecular formula C₂₂H₃₀O₂ and a molecular weight of 326.47 g/mol, it functions as a double prodrug: the acetate group is cleaved by esterases to yield lynestrenol, which is then converted via cytochrome P450 enzymes (primarily CYP2C19, CYP2C9, and CYP3A4) to the pharmacologically active norethisterone [2]. Unlike its parent compound lynestrenol, lynestrenol acetate exhibits a partially divergent metabolic fate, with a fraction of the dose metabolized and excreted in bile while retaining the acetate ester moiety [2].

Why Lynestrenol Acetate Cannot Be Interchanged with Lynestrenol or Norethisterone Acetate in Analytical and Metabolic Research


Although lynestrenol acetate, lynestrenol, and norethisterone acetate all ultimately deliver norethisterone as the active progestogen, their routes of metabolic activation and intermediate metabolite profiles are mechanistically distinct. Lynestrenol acetate undergoes initial esterase-mediated deacetylation, followed by CYP-catalyzed 3β-hydroxylation and dehydrogenation to norethisterone — yet a portion of the dose is metabolized via an alternative pathway that retains the acetate group, producing unique 15α-hydroxylated biliary metabolites not observed with lynestrenol alone [1]. Furthermore, unlike norethisterone — which binds the progesterone receptor directly with a Ki of 2.3 × 10⁻⁹ M — lynestrenol (and its acetate by extension) exhibits negligible intrinsic receptor binding and depends entirely on metabolic activation for progestogenic activity [2][3]. These differences in metabolic routing, enzyme dependence, and prodrug activation kinetics mean that lynestrenol acetate cannot be treated as a functionally identical substitute for its closest structural analogs in research settings where metabolic fate, enzyme kinetics, or prodrug activation profiling is under investigation.

Quantitative Differentiation Evidence: Lynestrenol Acetate (CAS 36083-55-3) vs. Lynestrenol, Norethisterone, and Related 19-Nor-Progestin Analogs


Divergent Biliary Metabolite Profile: Lynestrenol Acetate vs. Lynestrenol (Direct Metabolic Pathway Comparison in Rats)

In a direct head-to-head radiolabeled study, lynestrenol acetate (LA) and lynestrenol were administered intravenously to female rats with ¹⁴C labels in either the steroid nucleus or the acetate group. Both compounds exhibited approximately 40% biliary excretion of nuclear-labeled radioactivity within 90 minutes [1]. Critically, thin-layer chromatography autoradiograms of post-hydrolysis bile extracts revealed a major metabolite spot unique to [4-¹⁴C]lynestrenol acetate that was absent from both [1′-¹⁴C]lynestrenol acetate (acetate-labeled) and [4-¹⁴C]lynestrenol autoradiograms. IR, NMR, and mass spectrometry identified this differential metabolite as a 15α-hydroxylated derivative that retained the intact acetate ester group [1]. This demonstrates that esterification diverts a portion of LA metabolism away from the canonical lynestrenol → norethisterone pathway, with the acetate group persisting through metabolic transformation and biliary excretion.

Steroid ester metabolism Prodrug activation pathways Biliary excretion profiling

Gastrointestinal Stability of Lynestrenol Acetate: In Vitro Resistance to Gastric and Intestinal Hydrolysis

Lynestrenol acetate was demonstrated to be stable in both gastric juice and intestinal juice in vitro [1], a property that enables partial absorption of the intact acetate ester after oral administration. This contrasts with the general behavior of many steroid esters, which undergo pre-systemic hydrolysis in the GI tract. The in vitro hydrolysis study by Khan and Fotherby (1980) further established that among 19-norsteroid acetates (including acetates of norethisterone, norgestrel, and lynestrenol), hydrolysis rates are tissue-dependent: small intestine hydrolyzed the acetates at a greater rate than liver, whereas liver hydrolyzed the enanthate ester more rapidly than the acetates [2]. The GI stability of lynestrenol acetate implies that a fraction of an orally administered dose may reach the intestinal mucosa and liver as the intact ester, contributing to the unique metabolic fate (including 15α-hydroxylation with acetate retention) documented in biliary metabolite studies.

Oral prodrug stability GI fluid resistance Pre-absorption degradation

Progesterone Receptor Binding Affinity: Lynestrenol as a Pure Prodrug vs. Direct-Acting Norethisterone

In competitive binding studies using rabbit uterine cytosol, 19-nor-progestogens were ranked by their affinity for the progesterone receptor (PR): norethisterone (Ki = 2.3 × 10⁻⁹ M) > 5α-dihydronorethisterone > norethisterone acetate > lynestrenol > 17α-ethynyl-estra-4-ene-3β,17β-diol > ethynodiol diacetate (Ki = 1.3 × 10⁻⁷ M) [1]. For the estrogen receptor (ER), lynestrenol exhibited a Ki of 8.4 × 10⁻⁷ M, representing the weakest affinity among all compounds tested in that series [1]. Independently, Briggs (1975) confirmed using equilibrium dialysis with human uterine endometrium and myometrium supernatants that lynestrenol, ethynodiol diacetate, and norethisterone acetate all showed insignificant binding to the progesterone receptor and require prior metabolic activation to norethisterone before exerting progestogenic effects [2]. By virtue of its 3-deoxy structure (lacking the 3-keto group present in norethisterone), lynestrenol — and by extension lynestrenol acetate following deacetylation — is entirely dependent on CYP-mediated 3β-hydroxylation and subsequent dehydrogenation for pharmacological activity. This prodrug dependency contrasts with norethisterone, which binds PR directly with high affinity.

Progesterone receptor binding Prodrug activation requirement Estrane progestin pharmacology

Pharmacokinetic Differentiation: Terminal Disposition Rate of Active Metabolite (Norethisterone) Following Lynestrenol Administration vs. d-Norgestrel and Cyproterone Acetate

In an intraindividual crossover pharmacokinetic study, 6 women each received single oral doses of 2.5 mg lynestrenol-¹⁴C, 0.25 mg d-norgestrel-³H, and 2.0 mg cyproterone acetate-¹⁴C (each co-administered with 50 μg ethinyloestradiol) in randomized sequence with 14-day washout intervals [1]. Norethisterone (NET) plasma concentrations — the active metabolite measured following lynestrenol administration — were tracked for up to 8 days. All three progestogens were absorbed completely and at comparable rates, and the first disposition phase exhibited a half-life of approximately 3 hours with no substance-specific differences [1]. However, significant inter-compound differences emerged in the terminal disposition phase: the rate of terminal elimination of the active substance followed the rank order NET (from lynestrenol) > d-norgestrel > cyproterone acetate [1]. Additionally, the elimination route distribution differed: lynestrenol and d-norgestrel showed faster urinary and fecal elimination rates than cyproterone acetate; urinary excretion fraction followed d-norgestrel ≈ lynestrenol > cyproterone acetate; fecal excretion fraction followed cyproterone acetate > d-norgestrel > lynestrenol [1]. Note: this study used lynestrenol (not lynestrenol acetate), but the data are directly relevant to LA given that LA is rapidly deacetylated to lynestrenol in vivo.

Progestin pharmacokinetics Terminal half-life comparison Intraindividual crossover study

Recommended Research and Industrial Application Scenarios for Lynestrenol Acetate (CAS 36083-55-3) Based on Verified Differentiation Evidence


Steroid Ester Prodrug Metabolism Studies — Investigating Esterification-Dependent Metabolic Pathway Branching

Lynestrenol acetate is uniquely suited as a model compound for investigating how 17β-esterification alters the metabolic fate of 19-nor-progestins. As demonstrated by Coert et al. (1975), LA undergoes partial metabolism via a pathway that retains the acetate group and introduces a 15α-hydroxyl moiety — a metabolite not formed from non-esterified lynestrenol [1]. Researchers studying prodrug design, esterase/CYP interplay in first-pass metabolism, or biliary metabolite profiling can use LA as a positive control for esterification-dependent metabolic divergence, with lynestrenol serving as the direct comparator.

In Vitro Gastrointestinal Stability Screening of Oral Steroid Prodrug Candidates

LA's documented stability in both gastric and intestinal juice in vitro [1] makes it a useful reference compound for benchmarking the pre-absorptive stability of novel steroid ester prodrugs. In screening campaigns aimed at identifying oral prodrug candidates with sufficient GI residence stability, LA can serve as a 'stable ester' comparator against more labile esters (e.g., those hydrolyzed rapidly by intestinal esterases), with the Khan & Fotherby (1980) tissue hydrolysis dataset providing additional context on tissue-specific hydrolysis rates across organs [2].

Progesterone Receptor Binding Assays — Prodrug vs. Direct-Acting Ligand Discrimination

Because lynestrenol (the immediate metabolite of LA) shows negligible binding to human uterine progesterone receptors and requires metabolic activation to norethisterone for activity [3][4], LA can be employed as a prodrug control in receptor binding and transactivation assays. In experimental designs that aim to distinguish between direct receptor ligands (e.g., norethisterone, Ki = 2.3 × 10⁻⁹ M) and activation-dependent progestins, LA's lack of intrinsic binding provides a clean baseline for measuring CYP-dependent bioactivation in cell-based systems expressing relevant P450 isoforms.

Analytical Reference Standard for LC-MS/MS Method Development — Differentiating 19-Nor-Progestin Esters in Complex Matrices

Given the distinct chromatographic and mass spectrometric properties conferred by the 17β-acetate group (molecular weight 326.47, distinct from lynestrenol at 284.44 and norethisterone acetate at 340.46), lynestrenol acetate serves as a certified reference standard for developing and validating analytical methods that must resolve multiple estrane progestin esters and their metabolites in biological matrices. This is particularly relevant for anti-doping, forensic toxicology, and pharmacokinetic laboratories that require unambiguous identification of individual 19-norsteroid esters.

Quote Request

Request a Quote for Lynestrenol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.